ent-Nateglinide

Vue d'ensemble

Description

Synthesis Analysis

ent-Nateglinide and its enantiomers can be separated and studied using techniques such as monolithic molecularly imprinted polymers, which have been designed for rapid and efficient chiral separation. These polymers facilitate the study of stereo structures and functional group arrangements critical to chiral recognition and binding capacities (Yin, Yang, & Chen, 2005). Various synthetic routes have been explored to synthesize nateglinide, including those starting from natural products like β-pinene, indicating diverse methodologies for obtaining the desired chiral forms of nateglinide (Jian-zhong, 2007).

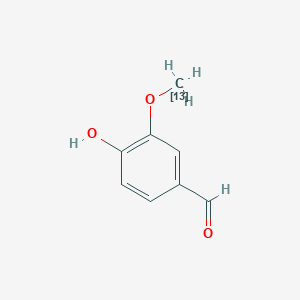

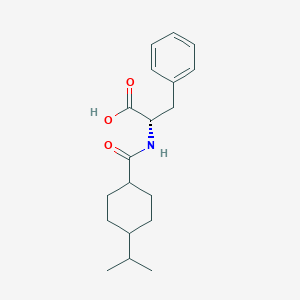

Molecular Structure Analysis

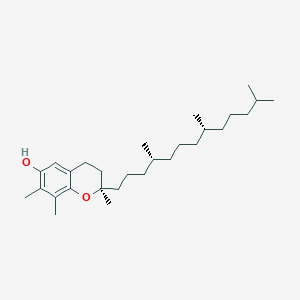

The molecular structure of nateglinide involves a carboxyl group and a peptide-type bond, which are significant for its pharmacological activity. The interaction of nateglinide with molecularly imprinted polymers and its synthesis from β-pinene highlight the importance of its structural features in its biological activity and synthesis processes.

Chemical Reactions and Properties

Nateglinide's interactions with transporters in the intestinal tract, such as monocarboxylate transporters, highlight its unique chemical properties. These interactions are crucial for its rapid absorption and pharmacological effects. The molecule's ability to form inclusion complexes, as shown with sulfobutyl ether β-cyclodextrin, further demonstrates its reactive capabilities and potential for solubility enhancement (Xu, Zhang, Li, & Zheng, 2017).

Physical Properties Analysis

The physical properties of nateglinide, including its polymorphic forms, have been thoroughly investigated. The polymorphs named B, H, and S exhibit different crystal structures and molecular arrangements, influencing their stability, solubility, and bioavailability. The thermodynamic relationships between these polymorphs have been characterized, providing insights into their relative stabilities and transformations (Bruni et al., 2009).

Chemical Properties Analysis

The chemical properties of nateglinide, such as its enantioselectivity, are crucial for its pharmacological action. Studies have shown that nateglinide interacts with K(ATP) channels in pancreatic beta-cells in a manner dependent on its stereochemistry, which underlies its insulinotropic action. This interaction is distinct from other antidiabetic agents, highlighting the importance of its chemical properties in its therapeutic profile (Hu, 2002).

Applications De Recherche Scientifique

Specific Scientific Field

Pharmacology and Endocrinology

Summary of the Application

Nateglinide is an oral hypoglycemic agent belonging to the family of Meglitinide . It has been approved by the USFDA for the management of type 2 diabetes . It acts by stimulating the release of insulin by inhibiting ATP-potassium channels present in pancreatic β-cells during the incidence of elevated blood sugar levels .

Methods of Application or Experimental Procedures

Nateglinide is administered orally, typically 30 minutes before meals to achieve desired postprandial blood sugar control . The typical dose is 60 mg or 120 mg .

Results or Outcomes

Nateglinide has been found to be effective in controlling postprandial blood sugar levels in patients with type 2 diabetes .

Application in Drug Bioavailability Enhancement

Specific Scientific Field

Summary of the Application

The purpose of this study was to increase the dissolution and bioavailability of Nateglinide by development of its microenvironmental pH-regulated ternary solid dispersion (MeSD) .

Methods of Application or Experimental Procedures

MeSD formulation of Nateglinide, poloxamer-188 and Na 2 CO 3 was prepared by melt dispersion in 1 : 2 : 0.2 w/w ratio and further characterized for solubility, In-vitro dissolution, microenvironmental pH, crystallinity/amorphism, physicochemical interactions, bioavailability in Wistar rats .

Results or Outcomes

The solubility of Nateglinide was notably increased in MeSD, and its in-vitro dissolution study showed a fourfold increase in the dissolution, particularly in 1.2 pH buffer . In-vivo study indicated that MeSD exhibited a fourfold increase in area under curve over Nateglinide .

Application in Analytical Determination

Specific Scientific Field

Summary of the Application

Nateglinide is used in the analytical determination of pharmaceuticals and biological samples . The techniques of assay include UV and visible-range spectrophotometry, high performance liquid chromatography (HPLC), high performance thin layer chromatography (HPTLC), micellar liquid chromatography (MLC), micellar electro kinetic chromatography (MEKC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Methods of Application or Experimental Procedures

The methods of application vary depending on the technique used. For instance, HPLC with UV-detection is the most widely used technique for the assay of the drug both in pharmaceuticals and biological samples .

Results or Outcomes

These analytical methods have been used for studying drug dissolution, separation and determination of enantiomers, impurities and related substances . The assay of nateglinide in blood plasma and serum for studying pharmacokinetics and bioequivalence has principally been carried out with HPLC-UV and LC-MS/MS techniques .

Application in Modest Fasting Hyperglycemia

Specific Scientific Field

Summary of the Application

Nateglinide has been studied for its efficacy and safety in Type 2 Diabetic Patients with Modest Fasting Hyperglycemia .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source .

Application in Combination Therapy

Specific Scientific Field

Pharmacology and Endocrinology

Summary of the Application

Nateglinide is used in combination therapy with Metformin Hydrochloride for patients in the management of hyperglycemia .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source .

Application in Insulin Secretion

Specific Scientific Field

Summary of the Application

Nateglinide, an amino acid derivative of D-phenylalanine, stimulates the secretion of insulin by binding to the ATP potassium channels in pancreatic beta cells .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source .

Orientations Futures

Propriétés

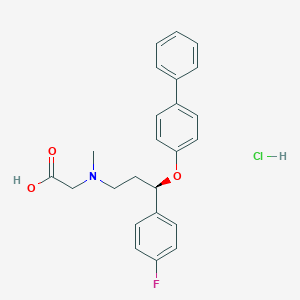

IUPAC Name |

(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-JCYILVPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Nateglinide | |

CAS RN |

105816-05-5, 105816-04-4 | |

| Record name | L-Nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nateglinide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V3S85RHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.